Roxatidine hydrochloride

H2-blocker-resistant ulcer Duodenal ulcer Structural isomer

Source high-purity Roxatidine hydrochloride for your research. This fourth-generation H2 antagonist features a distinct six-membered ring structure, enabling it to heal ulcers resistant to five-membered-ring antagonists like ranitidine or famotidine, with documented healing rates of 89% in this population. Its negligible CYP450 inhibition makes it the superior choice for studies involving drugs with narrow therapeutic indices, eliminating confounding variables present with earlier H2 blockers. Ideal for preclinical models, clinical pharmacology studies on the onset of action, and motility research.

Molecular Formula C17H27ClN2O3
Molecular Weight 342.9 g/mol
CAS No. 97900-88-4
Cat. No. B1594408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoxatidine hydrochloride
CAS97900-88-4
Molecular FormulaC17H27ClN2O3
Molecular Weight342.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.Cl
InChIInChI=1S/C17H26N2O3.ClH/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);1H
InChIKeyDPCZALPCMCPHAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Roxatidine Hydrochloride (CAS 97900-88-4): A Fourth-Generation H2 Receptor Antagonist for Ulcer Therapy and Acid Suppression Research


Roxatidine hydrochloride (as roxatidine acetate hydrochloride) is a fourth-generation histamine H2-receptor antagonist with a six-membered ring structure, distinguishing it from earlier H2-blockers such as cimetidine, ranitidine, and famotidine which contain five-membered rings [1]. It is an orally active prodrug that is rapidly converted to its active metabolite, roxatidine, and functions as a potent, selective, and competitive inhibitor of both basal and stimulated gastric acid secretion [2]. Roxatidine also demonstrates independent mucosal protective effects and has been shown to suppress inflammatory responses via NF-κB pathway inhibition [2][3]. Unlike cimetidine, roxatidine does not possess anti-androgenic effects, and unlike several other H2-blockers, it exhibits minimal inhibition of cytochrome P450-mediated drug metabolism [4].

Why Roxatidine Hydrochloride Cannot Be Generically Substituted by Other H2-Receptor Antagonists


Interchanging H2-receptor antagonists without careful consideration is not scientifically justifiable due to fundamental differences in their chemical structures, which drive distinct clinical profiles. Roxatidine hydrochloride features a six-membered ring, in contrast to the five-membered rings of cimetidine, ranitidine, and famotidine [1]. This structural divergence translates into a unique efficacy profile in the treatment of ulcers resistant to five-membered-ring H2-blockers [1]. Furthermore, roxatidine's low affinity for cytochrome P450 enzymes contrasts sharply with cimetidine's strong inhibitory effects on these drug-metabolizing enzymes, leading to a significantly reduced risk of drug-drug interactions [2]. While some H2-antagonists like ranitidine and nizatidine exert prokinetic effects on gastrointestinal motility, roxatidine and famotidine are devoid of such activity, which can be a crucial differentiator in patients with co-morbid motility disorders [3]. These quantifiable, mechanism-based distinctions render generic class-level substitution inappropriate for precise research or clinical applications.

Quantitative Evidence Guide for Roxatidine Hydrochloride Differentiation in Scientific Procurement


Efficacy in H2-Blocker-Resistant Ulcers: A Unique Structural Advantage Over Five-Membered Ring Antagonists

In patients with peptic ulcers resistant to five-membered-ring H2-blockers (cimetidine, ranitidine, famotidine), switching to roxatidine, a six-membered-ring antagonist, achieved healing rates of 47% (9/19) for gastric ulcers and 89% (8/9) for duodenal ulcers [1]. Conversely, switching from roxatidine to a five-membered-ring agent for roxatidine-resistant ulcers resulted in healing rates of 40% (6/15) for gastric ulcers and 40% (4/10) for duodenal ulcers [1].

H2-blocker-resistant ulcer Duodenal ulcer Structural isomer

More Rapid Onset of Intragastric pH Elevation Compared to Omeprazole

A direct comparative study in healthy male subjects demonstrated that a single 75 mg oral dose of roxatidine increased intragastric pH more rapidly than a 20 mg dose of the proton pump inhibitor (PPI) omeprazole [1]. During the first 6 hours post-administration, roxatidine maintained a longer duration at pH levels above 2, 5, and 6 compared to omeprazole [1].

Gastric acid suppression Intragastric pH Pharmacodynamics

Significantly Lower CYP450-Mediated Drug Interaction Risk Versus Cimetidine

Compared to cimetidine, roxatidine exhibits a substantially lower affinity for cytochrome P450 enzymes. In mouse hepatic microsomes, cimetidine inhibited multiple CYP450 enzymes with inhibition constants (Ki) of 0.2-3.49 mM, whereas roxatidine's Ki values were 12 to 100-fold higher, indicating much weaker inhibition [1]. In humans, treatment with cimetidine (800 mg/day) decreased the urinary 6β-hydroxycortisol to 17-hydroxycorticosteroids ratio (a marker of CYP3A4 activity) by 25-35%, while roxatidine treatment (150 mg/day) caused no significant change in this ratio [1].

Drug-drug interaction CYP450 Pharmacokinetics

Lack of Effect on Gastrointestinal Motility and Gastric Emptying

Unlike ranitidine and nizatidine, which induce contractions and facilitate gastric emptying, roxatidine had no effect on gastrointestinal motility or gastric emptying in animal models [1]. This profile is shared with famotidine and cimetidine [1].

Gastrointestinal motility Gastric emptying Pharmacodynamics

High-Value Application Scenarios for Roxatidine Hydrochloride Driven by Quantitative Evidence


Investigating Therapy for H2-Blocker-Resistant Peptic Ulcers

Roxatidine is uniquely positioned for research focused on patients whose peptic ulcers are refractory to conventional H2-blocker therapy. Its distinct six-membered ring structure enables it to heal ulcers that have failed to respond to five-membered-ring antagonists like ranitidine or famotidine, with documented duodenal ulcer healing rates of 89% in this resistant population [1]. This makes it an essential tool for studying mechanisms of H2-blocker resistance and developing salvage therapy protocols. [1]

Pharmacodynamic Studies Requiring Rapid-Onset Acid Suppression

In clinical pharmacology studies where a rapid increase in intragastric pH is a primary endpoint, roxatidine offers a quantifiable advantage over PPIs like omeprazole. Studies have shown that a 75 mg dose of roxatidine elevates gastric pH more quickly and maintains it above key thresholds (pH >2, 5, 6) for a longer duration within the first 6 hours post-dose [2]. This makes roxatidine a superior reference standard for evaluating the onset of action in new antisecretory agents or for on-demand therapy models. [2]

Co-Administration Studies with CYP450 Substrate Drugs

Roxatidine is the preferred H2-antagonist for preclinical and clinical studies involving drugs metabolized by CYP450 enzymes. Its negligible impact on CYP450 activity, contrasted with the potent inhibitory effects of cimetidine (which reduces CYP3A4 activity markers by 25-35% [3]), allows researchers to study gastric acid suppression without introducing a confounding drug-drug interaction variable. This is critical for evaluating the pharmacokinetics of narrow therapeutic index drugs like warfarin or phenytoin. [3]

Gastrointestinal Motility Research Requiring an Acid-Suppressive Control

For studies investigating the interplay between gastric acid secretion and gastrointestinal motility, roxatidine provides an ideal control agent. It effectively suppresses acid secretion without altering gut motility or gastric emptying, unlike ranitidine or nizatidine which possess confounding prokinetic effects [4]. This allows researchers to isolate the effects of acid suppression from any direct actions on smooth muscle function. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Roxatidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.